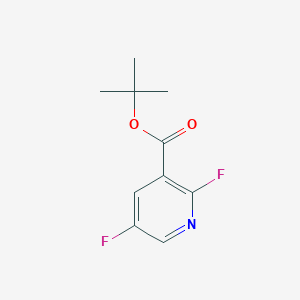
tert-Butyl 2,5-difluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,5-difluoronicotinate is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at the 2 and 5 positions on the pyridine ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent to convert benzyl cyanides to tert-butyl esters. This method is advantageous due to its metal-free conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2,5-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.
Hydrolysis: Acidic or basic hydrolysis can convert the ester group to a carboxylic acid.
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives and their corresponding esters.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,5-difluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of tert-Butyl 2,5-difluoronicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group facilitates its incorporation into larger molecular structures, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,5-difluorobenzoate
- tert-Butyl 2,5-difluorophenylacetate
- tert-Butyl 2,5-difluorocinnamate
Uniqueness
tert-Butyl 2,5-difluoronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the tert-butyl ester group makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C10H11F2NO2 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
tert-butyl 2,5-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 |
InChI-Schlüssel |
YZWDQZFLHWUVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




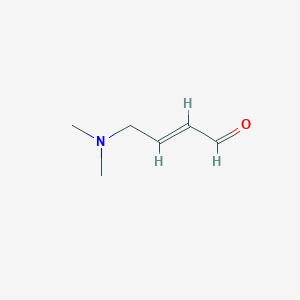
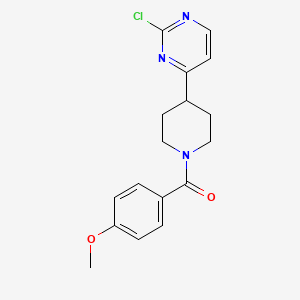
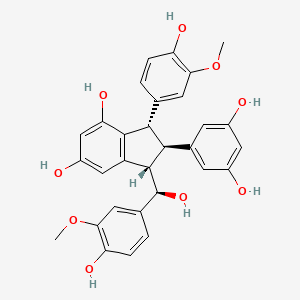
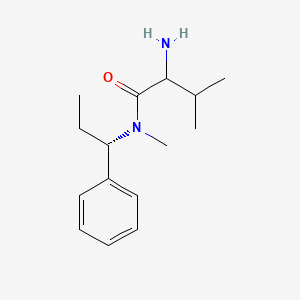
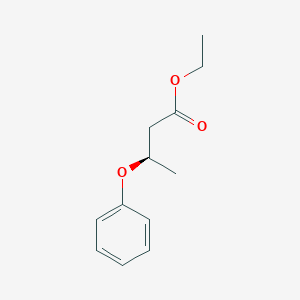
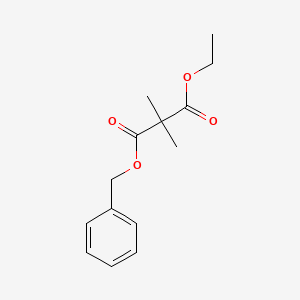
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
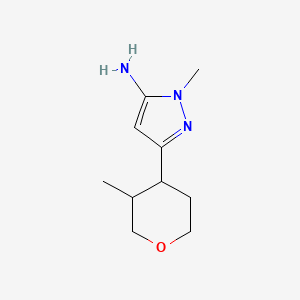
![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
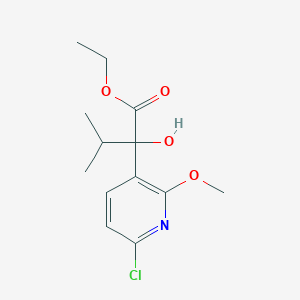
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)

